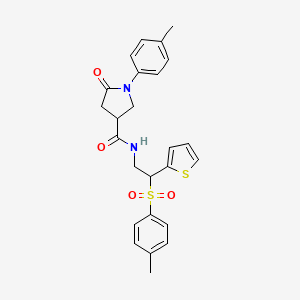

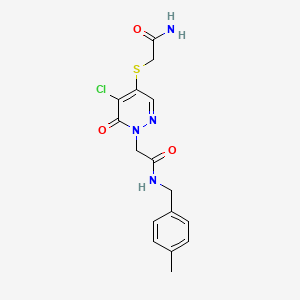

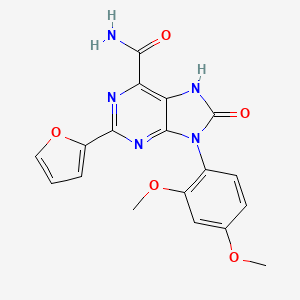

3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic molecule that appears to be designed for potential biological applications, possibly in the field of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and applications of the compound .

Synthesis Analysis

The synthesis of related benzamide derivatives, as reported in the first paper, involves the use of 4-aminophenazone, a non-steroidal anti-inflammatory drug, to create a series of substituted benzamides . These compounds have shown potential biological applications, which suggests that the synthesis of this compound might follow a similar pathway, utilizing a precursor with anti-inflammatory properties to create a compound with potential biological activity.

Molecular Structure Analysis

The second paper discusses a compound with a piperidin-4-ylidene methyl group, which is structurally related to the piperidin-4-yl group in the compound of interest . The molecular structure of such compounds is crucial for their interaction with biological targets, such as opioid receptors. The presence of a phenyl group and a piperidin moiety in the compound suggests that it may interact with similar targets.

Chemical Reactions Analysis

The synthesis process described in the second paper involves an aryllithium reaction with carbon dioxide to introduce a radioisotope, followed by the transformation into an amide . This method could potentially be adapted for the synthesis of the compound , with modifications to incorporate the specific substituents like the triazole and dimethyl groups.

Physical and Chemical Properties Analysis

The third paper provides information on the crystal structure of a triazene derivative, which includes a benzamide moiety . The molecule exhibits a trans geometry and forms chains in the solid state through hydrogen bonding. Although the compound of interest is not a triazene, the presence of a triazole ring and a benzamide group could imply similar solid-state behavior, with potential for intermolecular interactions such as hydrogen bonding.

Direcciones Futuras

The future directions for “3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” and similar compounds could involve further exploration of their synthesis methods and biological activities . Given the therapeutic importance of triazole derivatives, there is potential for the development of new drugs .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been known to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, some imidazole and indole derivatives have shown inhibitory activity against various viruses .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Similar compounds have shown a range of effects at the molecular and cellular level, such as cytotoxic activity against various cancer cell lines .

Propiedades

IUPAC Name |

3,4-dimethyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-16-8-9-18(14-17(16)2)22(29)24-19-10-12-27(13-11-19)23(30)21-15-28(26-25-21)20-6-4-3-5-7-20/h3-9,14-15,19H,10-13H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDRWBAJHCPNIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3006039.png)

![3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3006050.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B3006054.png)

![N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide](/img/structure/B3006056.png)

![3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3006057.png)